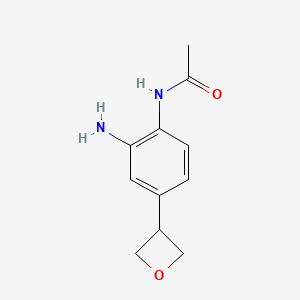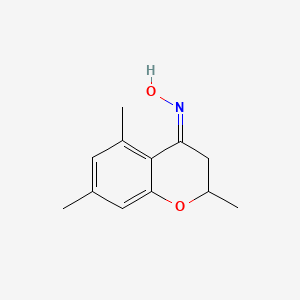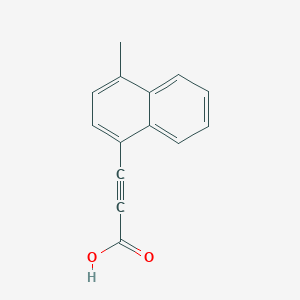
3-(4-Methylnaphthalen-1-yl)propiolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylnaphthalen-1-yl)propiolic acid is an organic compound with the molecular formula C14H10O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a propiolic acid functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylnaphthalen-1-yl)propiolic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnaphthalene.
Bromination: 4-Methylnaphthalene is brominated to form 1-bromo-4-methylnaphthalene.
Sonogashira Coupling: The brominated compound undergoes a Sonogashira coupling reaction with trimethylsilylacetylene to form 3-(4-methylnaphthalen-1-yl)prop-2-yn-1-ol.
Deprotection and Oxidation: The trimethylsilyl group is removed, and the resulting compound is oxidized to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylnaphthalen-1-yl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propiolic acid group to an alkene or alkane.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Oxidation of this compound can yield 3-(4-methylnaphthalen-1-yl)carboxylic acid.
Reduction: Reduction can produce 3-(4-methylnaphthalen-1-yl)propionic acid.
Substitution: Substitution reactions can lead to various halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
3-(4-Methylnaphthalen-1-yl)propiolic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Methylnaphthalen-1-yl)propiolic acid is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: The parent compound of 3-(4-Methylnaphthalen-1-yl)propiolic acid, naphthalene is a simple polycyclic aromatic hydrocarbon.
4-Methylnaphthalene: A methylated derivative of naphthalene, it serves as a starting material for the synthesis of this compound.
3-(4-Methylnaphthalen-1-yl)propionic acid: A reduced form of the propiolic acid, it is another derivative of 4-methylnaphthalene.
Uniqueness
This compound is unique due to the presence of the propiolic acid functional group, which imparts distinct chemical reactivity and potential biological activities compared to other naphthalene derivatives.
Propriétés
Formule moléculaire |
C14H10O2 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3-(4-methylnaphthalen-1-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C14H10O2/c1-10-6-7-11(8-9-14(15)16)13-5-3-2-4-12(10)13/h2-7H,1H3,(H,15,16) |
Clé InChI |
PHUQWRORTQRIDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




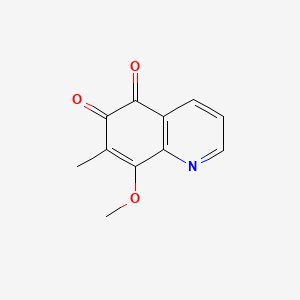

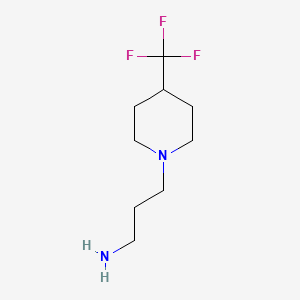
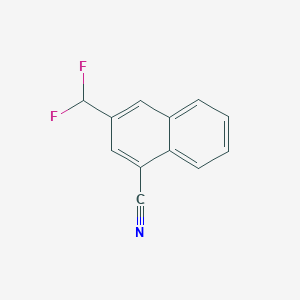
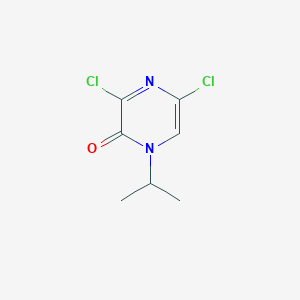

![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-](/img/structure/B11894609.png)
![2,4,9-Trimethylindeno[2,1-B]pyran](/img/structure/B11894618.png)
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride](/img/structure/B11894623.png)
